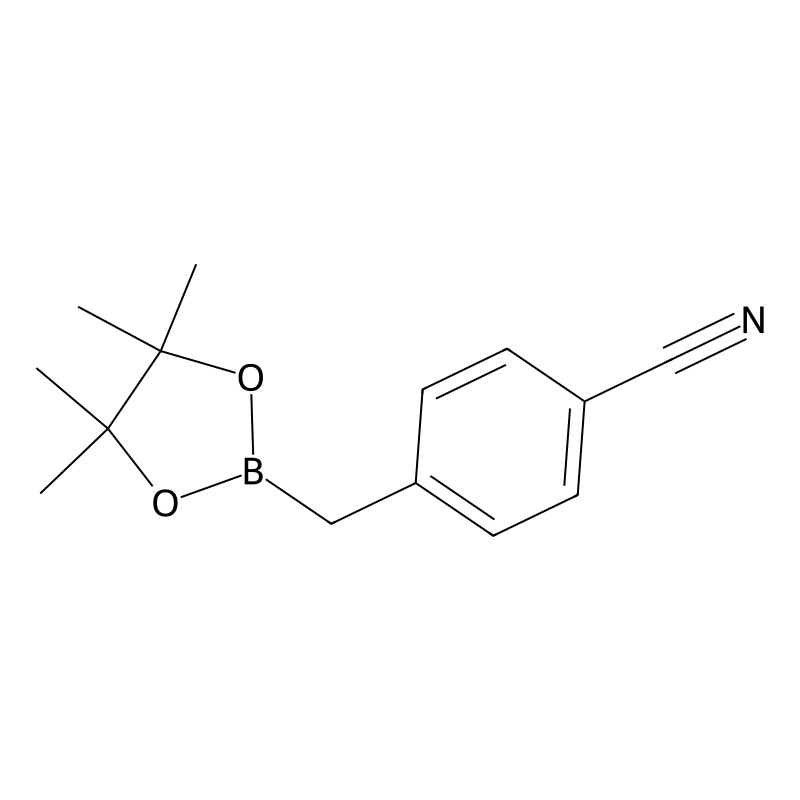

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Borylation at the benzylic C-H bond of alkylbenzenes

Application

Method

Results

The result of this reaction is the formation of pinacol benzyl boronate.

Hydroboration of alkyl or aryl alkynes and alkenes

Application

Method

Results

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is an organoboron compound characterized by the presence of a benzonitrile moiety and a dioxaborolane group. The molecular formula for this compound is C13H16BNO, and it possesses a molecular weight of approximately 229.09 g/mol . The structure includes a nitrile group (-C≡N) attached to a benzene ring which is further substituted with a dioxaborolane functional group. This configuration contributes to its reactivity and potential utility in organic synthesis.

CPB does not have a direct biological effect. Its mechanism of action lies in its role as a reactant in organic synthesis. During Suzuki-Miyaura couplings, the boron atom in CPB reacts with a palladium catalyst to form a transient species. This species then reacts with the organic halide or triflate partner, leading to the formation of a new carbon-carbon bond and the release of the pinacol group and a halide ion [].

While detailed safety data is not readily available for CPB, some general precautions should be considered when handling it:

- Wear gloves and protective clothing to avoid skin contact.

- Work in a well-ventilated fume hood.

- CPB may be flammable; proper handling procedures for organic solvents used in conjunction with CPB should be followed.

- Dispose of waste according to local regulations.

- Borylation: The dioxaborolane moiety allows for borylation reactions under mild conditions. This can facilitate the formation of carbon-carbon bonds through Suzuki coupling reactions .

- Hydrolysis: The nitrile group can be hydrolyzed to yield corresponding carboxylic acids or amides under acidic or basic conditions.

- Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The synthesis of 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile typically involves several steps:

- Preparation of Dioxaborolane: The dioxaborolane moiety can be synthesized from boronic acids and diols through condensation reactions.

- Methylation: The dioxaborolane can be alkylated with appropriate alkyl halides or other electrophiles.

- Coupling with Benzonitrile: The final step involves coupling the dioxaborolane derivative with benzonitrile using standard coupling techniques such as Suzuki cross-coupling or direct nucleophilic substitution.

This compound has potential applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Due to its unique structural properties, it may be used in the development of new materials with specific electronic or optical properties.

- Pharmaceuticals: Its derivatives could find applications in drug development due to the biological activities associated with boron compounds.

Interaction studies involving 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile are essential for understanding its reactivity and potential applications. These studies typically focus on:

- Reactivity with Biomolecules: Investigating how this compound interacts with proteins or nucleic acids could provide insights into its biological activity.

- Stability Studies: Understanding how environmental factors affect the stability of the compound can inform its practical applications.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Similar dioxaborolane group | Different position of nitrile group |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Contains an amine instead of nitrile | Potentially different reactivity due to amine presence |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid | Boronic acid functionality | More reactive due to boronic acid group |